molecular formula C16H22N4O3 B1229015 7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE

7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE

Cat. No.: B1229015
M. Wt: 318.37 g/mol
InChI Key: LNCSRMVOFBGQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine is a complex organic compound belonging to the class of imidazolines This compound is characterized by its unique spiro structure, which involves a benzimidazole ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the spirocyclization to form the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.

Scientific Research Applications

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine
  • N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine
  • N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine

Uniqueness

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine stands out due to its specific substitution pattern and the presence of both nitro and hydroxy groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N-butyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine

InChI

InChI=1S/C16H22N4O3/c1-2-3-11-17-14-13(20(22)23)8-7-12-15(14)18-16(19(12)21)9-5-4-6-10-16/h7-8,21H,2-6,9-11H2,1H3

InChI Key

LNCSRMVOFBGQIE-UHFFFAOYSA-N

SMILES

CCCCN=C1C(=CC=C2C1=NC3(N2O)CCCCC3)[N+](=O)[O-]

Canonical SMILES

CCCCN=C1C(=CC=C2C1=NC3(N2O)CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE
Reactant of Route 2
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE
Reactant of Route 3
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE
Reactant of Route 4
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE
Reactant of Route 5
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE
Reactant of Route 6
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE

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